molecular formula C₁₂H₂₂N₂O₄S B1141452 1,3-Di-Boc-2-methylisothiourea CAS No. 107819-90-9

1,3-Di-Boc-2-methylisothiourea

Cat. No. B1141452
M. Wt: 290.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-Di-Boc-2-methylisothiourea often involves the reaction between S-methylthiourea hemisulfate and di-tert-butyl dicarbonate in a biphasic solvent system, typically aqueous NaHCO3 and dichloromethane, at room temperature. This method yields the compound as a white fluffy amorphous solid, which can be purified through chromatography or recrystallization from hexanes/ethyl acetate (Bhonde & Looper, 2013).

Molecular Structure Analysis

Structural studies of related thiourea derivatives have shown that these compounds can exhibit diverse conformational features dictated by their substitution patterns and the ability to form intramolecular hydrogen bonds. Single crystal X-ray diffraction analysis often reveals details about their crystalline structure, including cell parameters and space groups, contributing to a deeper understanding of their molecular geometry and interaction potential (Anitha et al., 2019).

Chemical Reactions and Properties

1,3-Di-Boc-2-methylisothiourea participates in various chemical reactions, including those leading to the formation of cyclic and acyclic guanidines. Its reactivity is a cornerstone for synthesizing numerous organic compounds, underlining its versatility in organic synthesis. The specific chemical properties, such as reactivity with hydrazines, are key to its utility in constructing complex molecular architectures (Yu, Ostresh, & Houghten, 2003).

Scientific Research Applications

  • Synthesis of Acyclic and Cyclic Guanidines : It is used as a reagent for synthesizing acyclic and cyclic guanidines, offering versatility in organic synthesis (Bhonde & Looper, 2013).

  • Peptide Synthesis : This compound is involved in forming Nα, ω, ω′-tris-alkoxycarbonyl arginines, essential in synthesizing peptides. Its use results in higher purity materials compared to other methods (Izdebski et al., 2005).

  • Protected Guanidine Synthesis : It reacts with various amines to produce protected guanidine, useful in multiple chemical syntheses (Guo, Cammidge, & Horwell, 2000).

  • Organo-catalysis : This compound plays a role in catalyzing N-tert-butyloxycarbonylation of amines with high chemoselectivity, highlighting its importance in catalysis (Sarkar et al., 2011).

  • Guanylation of Amines : It is used in the efficient guanylation of primary and secondary amines, a process relevant in synthetic chemistry (Ohara, Vasseur, & Smietana, 2009).

  • Conversion of Amines to Protected Guanidines : The compound is compared with other reagents for its efficiency in converting amines to protected guanidines, showing its superiority in certain reactions (Gers et al., 2003).

  • Preparation of N-t-Butoxycarbonyl Derivatives : It is involved in reactions with amino-acid esters to form N-t-butoxycarbonyl derivatives under mild conditions, showing its utility in amino acid chemistry (Tarbell, Yamamoto, & Pope, 1972).

  • Direct Mannich Reactions : It is used in catalyzing direct Mannich reactions, contributing to the construction of beta-aminoketones, important in organic synthesis (Uraguchi & Terada, 2004).

  • Fluorescent Chemodosimeter : Derivatives of this compound are used in the creation of chemodosimeters for detecting mercury ions, showcasing its application in environmental monitoring and bioimaging (Deng et al., 2017).

  • Substituted Guanidines Synthesis : It is utilized in the amination of S-methyl-N,N'-bis-Boc-isothiourea to give protected guanidines, again emphasizing its role in synthetic chemistry (Ube, Uraguchi, & Terada, 2007).

Safety And Hazards

“1,3-Di-Boc-2-methylisothiourea” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing . If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJXXWHAJKRDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-Boc-2-methylisothiourea

CAS RN

107819-90-9
Record name 1,3-DI-BOC-2-METHYLISOTHIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
23
Citations
DFL ALVES - 2022 - run.unl.pt
In the synthesis of cernumidine (1) and its derivatives was previously developed in the research group, which involved the Curtius rearrangement as a key step. However, the …
Number of citations: 0 run.unl.pt
G Sanclimens, L Crespo, E Giralt… - The Journal of …, 2005 - ACS Publications
A synthetic method for the preparation of protein-like globular dendrimers derived from a combination of proline, glycine and imidazolidin ring as branching unit is described. The …
Number of citations: 31 pubs.acs.org
Y He, H Wu, Y Liang, H Deng, L Xiang… - The Journal of …, 2022 - ACS Publications
A convergent access to substituted 2-iminoimidazolidines from aromatic amines and N-propargyl S-methylthiourea is developed via Ag(I)-mediated cascade guanylation–cyclization …
Number of citations: 2 pubs.acs.org
JH Lee, M Oh, HS Kim, H Lee, W Im… - ACS Combinatorial …, 2016 - ACS Publications
Many biologically active α-helical peptides adopt amphiphilic helical structures that contain hydrophobic residues on one side and hydrophilic residues on the other side. Therefore, α-…
Number of citations: 21 pubs.acs.org
SW Gerritz, W Zhai, S Shi, S Zhu, JH Toyn… - Journal of Medicinal …, 2012 - ACS Publications
This report describes the discovery and optimization of a BACE-1 inhibitor series containing an unusual acyl guanidine chemotype that was originally synthesized as part of a 6041-…
Number of citations: 52 pubs.acs.org
S Shinya, K Kawai, A Tarui, Y Karuo, K Sato… - Chemical and …, 2021 - jstage.jst.go.jp
Herein, we describe the design and synthesis of cimetidine analogs, as well as their inhibitory activity toward the human multidrug and toxin extrusion transporter 1 (hMATE1), which is …
Number of citations: 2 www.jstage.jst.go.jp
C Kojima, R Kameyama, M Yamada… - Bioconjugate …, 2015 - ACS Publications
Development of protein delivery systems is important for biomedical applications such as immunotherapy. Ovalbumin (OVA) is a major component of egg whites, and is a possible …
Number of citations: 14 pubs.acs.org
S Serim, SV Mayer, SHL Verhelst - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
Activity-based probes (ABPs) are powerful tools for functional proteomics studies. Their selectivity can be influenced by modification of a recognition element that interacts with pockets …
Number of citations: 27 pubs.rsc.org
J Farrera-Sinfreu, E Giralt, M Royo… - … and Application Protocols, 2007 - Springer
Cell-penetrating peptides (CPPs) offer potential as delivery agents for the cellular administration of drugs. However, the pharmacological utility of CPPs that are derived from natural …
Number of citations: 9 link.springer.com
J Martín López - 2022 - diposit.ub.edu
[eng] The present Thesis is divided in three chapters: 1. Design and synthesis of new soluble epoxide hydrolase inhibitors (sEHI) The synthesis of new soluble epoxide hydrolase …
Number of citations: 3 diposit.ub.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.